

# Application Notes and Protocols: Synthetic Strategies for Constructing Sesquiterpenoid Dimers

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## Compound of Interest

Compound Name: Chlorantholide A

Cat. No.: B1145485

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sesquiterpenoid dimers are a diverse class of natural products constructed from two C15 sesquiterpene units. These molecules exhibit complex and often unique molecular architectures, including congested polycyclic frameworks with numerous stereocenters. Their structural intricacy is matched by a broad range of significant biological activities, such as anticancer, anti-inflammatory, anti-HIV, and antimalarial properties. Consequently, sesquiterpenoid dimers are attractive targets for total synthesis, which not only provides access to these rare compounds for further biological evaluation but also stimulates the development of novel synthetic methodologies.

This document outlines key synthetic strategies for the construction of sesquiterpenoid dimers, with a focus on biomimetic approaches that mimic nature's efficiency. The primary strategies covered include [4+2] cycloadditions (Diels-Alder reactions), oxidative couplings, and Michael additions. Detailed protocols for seminal reactions, quantitative data summaries, and workflow diagrams are provided to serve as a practical guide for researchers in the field.

## Core Synthetic Strategies and Protocols

The construction of the carbon skeleton of sesquiterpenoid dimers primarily relies on a few powerful carbon-carbon bond-forming reactions. The choice of strategy is often guided by the target molecule's core structure and biosynthetic pathway.

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